molecular formula C11H9Cl B7890973 1-Chloro-8-methylnaphthalene CAS No. 84796-01-0

1-Chloro-8-methylnaphthalene

Cat. No.: B7890973
CAS No.: 84796-01-0
M. Wt: 176.64 g/mol
InChI Key: BUTHJRUYUYODOY-UHFFFAOYSA-N
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Description

1-Chloro-8-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Cl It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the eighth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-8-methylnaphthalene can be synthesized through several methods. One common approach involves the chlorination of 8-methylnaphthalene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure the substitution of the chlorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and precise control of temperature and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-8-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-8-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-chloro-8-methylnaphthalene involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, leading to alterations in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of cellular membranes and interference with metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-8-methylnaphthalene is unique due to the presence of both a chlorine atom and a methyl group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-chloro-8-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTHJRUYUYODOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622349
Record name 1-Chloro-8-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84796-01-0
Record name 1-Chloro-8-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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